molecular formula C13H14N6OS B2707209 2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 320415-99-4

2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine

Cat. No.: B2707209
CAS No.: 320415-99-4
M. Wt: 302.36
InChI Key: MRAJJDGBBAYZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidinesThe unique structure of this compound, which includes a morpholine ring and a thienyl group, contributes to its distinctive chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields .

Industrial Production Methods: Industrial production of this compound may involve scalable microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The use of enaminonitriles and benzohydrazides as starting materials, along with microwave irradiation, ensures an efficient and sustainable production process .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thienyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: 2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine stands out due to its unique combination of a morpholine ring and a thienyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and other fields .

Properties

IUPAC Name

2-morpholin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6OS/c14-11-10(9-1-6-21-8-9)7-15-12-16-13(17-19(11)12)18-2-4-20-5-3-18/h1,6-8H,2-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAJJDGBBAYZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=C(C=NC3=N2)C4=CSC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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